molecular formula C26H28N2O6 B12140473 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-3-pyrrolin-2-one

1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-3-pyrrolin-2-one

Cat. No.: B12140473
M. Wt: 464.5 g/mol
InChI Key: LUKDCOPWANWMTN-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-3-pyrrolin-2-one typically involves multiple steps, including the formation of the pyrrolin-2-one core, followed by the introduction of the dimethylamino propyl group, and the attachment of the methoxybenzo[d]furan and methoxyphenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups or amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol or amine.

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-3-pyrrolin-2-one: shares similarities with other pyrrolin-2-one derivatives, such as those with different substituents on the aromatic rings or variations in the amino group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-(3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H28N2O6/c1-27(2)12-7-13-28-22(16-8-5-10-18(14-16)32-3)21(24(30)26(28)31)23(29)20-15-17-9-6-11-19(33-4)25(17)34-20/h5-6,8-11,14-15,22,30H,7,12-13H2,1-4H3

InChI Key

LUKDCOPWANWMTN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC(=CC=C4)OC

Origin of Product

United States

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